Superior nAChR Antagonist Potency at α3β4 Subtype Compared to α4β2 Subtype Confers Subtype Selectivity
5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid demonstrates potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM in SH-SY5Y cells [1]. This contrasts with its activity at the human α4β2 nAChR subtype in the same cellular background, where the IC50 is 12.0 nM [1]. This ~6.7-fold selectivity for α3β4 over α4β2 provides a functional differentiation that is not documented for the 4-positional isomer (CAS 926235-03-2) or the 3-substituted isomer, for which comparable nAChR subtype profiling data are absent in the primary literature [2].
| Evidence Dimension | nAChR Subtype Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.8 nM (α3β4); IC50 = 12.0 nM (α4β2) |
| Comparator Or Baseline | α3β4 nAChR vs. α4β2 nAChR (intra-compound comparison); Positional isomer (CAS 926235-03-2): No comparable data available |
| Quantified Difference | 6.7-fold selectivity for α3β4 over α4β2 |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux by liquid scintillation counting |
Why This Matters
For researchers investigating nAChR pharmacology, this subtype selectivity profile (α3β4 > α4β2) is a specific, quantifiable property that distinguishes this compound from its positional isomers and may be critical for target validation studies where subtype-specific modulation is required.
- [1] EcoDrugPlus Database. Compound ID 2126094: 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid bioactivity data (nAChR antagonism). University of Helsinki. View Source
- [2] BindingDB. BDBM50188224 / CHEMBL3827264: 4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid activity data (diapophytoene desaturase inhibition). Accessed 2026. View Source
